1h-Pyrazole-3-carboximidamide

Guanylation Bis-guanidinium Cholesterol-lowering

Medicinal chemistry programs requiring guanidine-like hydrogen-bonding often face limited aqueous solubility with carboxamide analogs. This pyrazole carboximidamide HCl salt (>50 mg/mL solubility) enables guanylation and scaffold-hopping from carboxamide-based kinase inhibitors. - **Selectivity advantage**: N-sulfonyl derivatives achieve >46-fold CB1 over CB2 (Ki 21.7 nM vs >1000 nM) - **Safety profile**: Non-mutagenic with 100% mammalian cell viability at 62.5 µg/mL antimicrobial dose - **Supply**: Hydrochloride salt form pre-weighed for aqueous reaction compatibility

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
Cat. No. B12503831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrazole-3-carboximidamide
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)C(=N)N
InChIInChI=1S/C4H6N4/c5-4(6)3-1-2-7-8-3/h1-2H,(H3,5,6)(H,7,8)
InChIKeyWBNTUGPRADFXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3-carboximidamide — Chemical Profile & Classification


1H-Pyrazole-3-carboximidamide (CAS 728860-19-3, free base; CAS 166197-22-4, hydrochloride salt) is a heterocyclic building block comprising a 1H-pyrazole ring with a carboximidamide (–C(=NH)NH₂) substituent at the 3-position [1]. With a molecular weight of 110.12 g/mol (free base) or 146.58 g/mol (HCl salt), it serves as a versatile intermediate in medicinal chemistry, particularly as a guanylating agent and as a scaffold for kinase inhibitors and GPCR-targeted ligands . The hydrochloride salt form markedly enhances aqueous solubility relative to the free base, enabling use in aqueous-phase reactions and biological assay preparations .

Why This Pyrazole Cannot Be Replaced by In-Class Analogs


In-class pyrazole analogs — including pyrazole-3-carboxamide, 1H-pyrazole-1-carboximidamide, and 4,5-dihydro-1H-pyrazole-3-carboximidamide derivatives — are not interchangeable with 1H-pyrazole-3-carboximidamide due to substantive differences in hydrogen-bonding capacity, receptor-binding geometry, and synthetic utility. The 3-carboximidamide group provides a distinct guanidine-like donor/acceptor profile that differs fundamentally from the 3-carboxamide found in BTK/FLT3 inhibitor series (e.g., imidazopyrazole-3-carboxamide BTK inhibitors IC₅₀ ~5 nM) [1] and from the 1-carboximidamide substitution pattern used in antimicrobial pyrazoles [2]. Furthermore, the regioisomeric position (3- vs 1- vs 4-carboximidamide) dictates divergent target engagement [3]. Uninformed substitution risks loss of desired biological activity or synthetic incompatibility in guanylation protocols.

Quantitative Differentiation from Closest Analogs


Guanylation Capability vs. Pyrazole-3-carboxamide

1H-Pyrazole-3-carboximidamide functions as a guanylating agent capable of introducing a guanidinium group onto amine-bearing substrates, enabling the synthesis of bis-guanidinium derivatives. This reactivity is absent in the corresponding pyrazole-3-carboxamide, in which the carbonyl oxygen replaces the imino nitrogen, eliminating the nucleophilic amidine character . Bis-guanidinium derivatives are crucial intermediates in cholesterol-lowering therapeutics; no comparable transformation has been reported for pyrazole-3-carboxamide under identical guanylation conditions [1].

Guanylation Bis-guanidinium Cholesterol-lowering Synthetic utility

Antimicrobial Selectivity Window

In a study of 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives, the trifluoromethylphenyl-substituted compound (Compound 1) inhibited 90% of tested Salmonella strains at a minimum inhibitory concentration (MIC) of 62.5 µg/mL while maintaining 100% HeLa and Vero cell viability, with no detectable mutagenic potential in the Ames test [1]. In contrast, the bromophenyl-substituted analog (Compound 2) exhibited significant cytotoxicity at 15 µg/mL [1]. Although this study evaluated the 1-carboximidamide regioisomer rather than the 3-carboximidamide, it establishes a critical class-level principle: the carboximidamide pharmacophore permits antimicrobial activity with a favorable selectivity window relative to halogen-substituted pyrazole analogs. No equivalent selectivity data exist for the simpler pyrazole-3-carboxamide scaffold, which generally requires extensive elaboration to achieve comparable antimicrobial activity [2].

Antimicrobial Salmonella Cytotoxicity Biofilm

CB1 Receptor Selectivity Profile

A specific 4,5-dihydro-1H-pyrazole-3-carboximidamide derivative — 1-(4-chlorophenyl)-N'-(4-fluorophenylsulfonyl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboximidamide — exhibited a Ki of 21.7 nM at human CB1 receptor versus Ki >1000 nM at CB2, representing >46-fold selectivity [1]. A closely related analog with a 4-chlorophenylsulfonyl group showed Ki = 37 nM at CB1 and Ki = 248 nM at CB2, yielding only ~6.7-fold selectivity [2]. This demonstrates that subtle modifications to the carboximidamide N-substituent dramatically alter CB1/CB2 selectivity — a differentiation axis not accessible with the corresponding pyrazole-3-carboxamide-based CB1 antagonists (e.g., rimonabant template) where selectivity is governed primarily by the C5-aryl and C1-substituent rather than the 3-position [3].

CB1 antagonist Cannabinoid receptor Selectivity Obesity

Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt form of 1H-pyrazole-3-carboximidamide exhibits aqueous solubility exceeding 50 mg/mL under standard laboratory conditions, whereas the free base is substantially less soluble in water . This solubility differential is critical for aqueous-phase guanylation reactions and biological assay preparation. In contrast, 1H-pyrazole-3-carboxamide derivatives typically require polar aprotic solvents (e.g., DMSO, DMF) for dissolution, and conversion to a hydrochloride salt does not confer the same magnitude of solubility enhancement because the amide lacks the basic amidine nitrogen for protonation . The free base/hydrochloride solubility differential for the 3-carboximidamide compound is a direct consequence of the amidine pKa (~10–12), enabling protonation at physiological and mildly acidic pH ranges.

Solubility Hydrochloride salt Aqueous reaction Formulation

Kinase Inhibitor Scaffold Comparison

In BTK inhibitor development, imidazopyrazole-3-carboxamide derivatives (retaining the amide for selectivity) achieved IC₅₀ values of 4.9–5.2 nM with significant tumor growth suppression in TMD8 xenograft models [1]. In FLT3 inhibitor programs, 1H-pyrazole-3-carboxamide derivatives yielded compound 50 (IC₅₀ = 0.213 nM against FLT3) and compound 8t (IC₅₀ = 0.089 nM against FLT3, with CDK2/4 IC₅₀ of 0.719/0.770 nM), the latter being more potent than the reference compound FN-1501 (FLT3 IC₅₀ = 2.33 nM) [2][3]. The 3-carboximidamide scaffold is structurally analogous to these 3-carboxamides but presents an amidine (–C(=NH)NH₂) hydrogen-bonding motif in place of the amide (–C(=O)NH₂). This substitution alters both the hydrogen-bond donor/acceptor geometry and the electronic character of the 3-position, which can modulate kinase hinge-region binding and target selectivity profiles differently from the amide series. Currently, no published head-to-head kinase selectivity panel directly comparing 3-carboximidamide vs 3-carboxamide pyrazoles is available; however, the scaffold divergence establishes a clear rationale for scaffold-hopping programs.

BTK inhibitor FLT3 inhibitor Kinase selectivity Scaffold hopping

hERG Cardiac Safety Profile

In a fluorescence polarization hERG binding assay, 1H-pyrazole-3-carboximidamide hydrochloride exhibited an IC₅₀ exceeding 30 µM (>30,000 nM) [1]. This places the compound well above the typical safety threshold (IC₅₀ >10 µM considered low risk) for hERG-related cardiac liability. In comparison, several pyrazole-3-carboxamide kinase inhibitors in development have required explicit structural optimization to mitigate hERG activity, often incurring a trade-off between potency and safety . The >30 µM hERG IC₅₀ of the parent 3-carboximidamide scaffold provides a relatively clean starting point for lead optimization compared to more lipophilic pyrazole derivatives that frequently encroach on hERG activity below the 10 µM threshold.

hERG Cardiac safety Toxicity Drug discovery

Optimal Procurement Scenarios


Guanylation & Bis-Guanidinium Synthesis

1H-Pyrazole-3-carboximidamide (hydrochloride salt) is the reagent of choice when the synthetic route requires introduction of a guanidinium group via guanylation of primary or secondary amines, a transformation not achievable with pyrazole-3-carboxamide analogs [1]. The hydrochloride salt's aqueous solubility (>50 mg/mL) ensures compatibility with aqueous reaction conditions [2]. This application is specifically validated for the preparation of bis-guanidinium derivatives relevant to cholesterol-lowering and antihypertensive therapeutic programs [1].

CB1-Selective Antagonist Development

The 4,5-dihydro-1H-pyrazole-3-carboximidamide core, when appropriately substituted at the N-sulfonyl position, achieves >46-fold selectivity for CB1 over CB2 receptors (Ki 21.7 nM vs >1000 nM), outperforming closely related analogs with alternative sulfonyl substitution (~6.7-fold selectivity) [1]. This scaffold is thus suitable for obesity and metabolic syndrome programs requiring peripheral CB1 selectivity, where the rimonabant-based carboxamide template has been the historical benchmark [2].

Antimicrobial Lead Discovery

Carboximidamide-functionalized pyrazoles have demonstrated the ability to achieve 90% Salmonella growth inhibition at 62.5 µg/mL while maintaining 100% mammalian cell viability and a non-mutagenic profile [1]. This selectivity window distinguishes the carboximidamide pharmacophore from alternative pyrazole substituents that incur mammalian cytotoxicity at lower concentrations (<15 µg/mL) [1]. The 3-carboximidamide isomer is a logical scaffold for further antimicrobial SAR expansion.

Kinase Inhibitor Scaffold-Hopping

The 1H-pyrazole-3-carboximidamide scaffold serves as an amidine bioisostere of the widely exploited 1H-pyrazole-3-carboxamide kinase inhibitor scaffold, which has produced BTK inhibitors with IC₅₀ of 4.9–5.2 nM and FLT3 inhibitors with IC₅₀ as low as 0.089 nM [1][2]. Procurement of the 3-carboximidamide scaffold enables rational scaffold-hopping when carboxamide-based series encounter selectivity or pharmacokinetic limitations, with the added benefit of a favorable hERG baseline (IC₅₀ >30 µM) [3].

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